![molecular formula C21H24N6 B12371973 (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Moses, also known as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, is a chemical compound with the empirical formula C21H24N6 and a molecular weight of 360.46. It is an enantiomer of L-Moses, which is a potent and selective inhibitor of the p300/CBP-associated factor bromodomain. D-Moses, however, shows no observable binding for the p300/CBP-associated factor bromodomain and is often used as an inactive control compound in research .
準備方法
The synthesis of D-Moses involves several steps, starting with the preparation of the triazolophthalazine core This is typically achieved through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial production methods for D-Moses would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly.
化学反応の分析
D-Moses can undergo various chemical reactions, including:
Oxidation: D-Moses can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazolophthalazine core or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and phenyl groups, to form various derivatives.
Derivatization: This includes reactions such as alkylation, silylation, and acylation, which are commonly used in analytical chemistry to modify the compound for better separation and identification
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
D-Moses is primarily used as a control compound in scientific research, particularly in studies involving its enantiomer, L-Moses. Some of the key applications include:
Chemistry: Used in studies to understand the binding properties and selectivity of bromodomain inhibitors.
Biology: Employed in cellular assays to investigate the effects of bromodomain inhibition on gene expression and cellular functions.
Medicine: Utilized in drug discovery research to develop new therapeutic agents targeting bromodomains.
作用機序
D-Moses itself does not exhibit significant biological activity as it does not bind to the p300/CBP-associated factor bromodomain. its enantiomer, L-Moses, inhibits the bromodomain by binding to the acetyl-lysine recognition pocket, thereby preventing the interaction of the bromodomain with acetylated histones. This inhibition can affect gene expression and various cellular processes .
類似化合物との比較
D-Moses is unique in its lack of binding to the p300/CBP-associated factor bromodomain, making it an ideal control compound. Similar compounds include:
L-Moses: The active enantiomer that inhibits the p300/CBP-associated factor bromodomain.
BAY-364: Another bromodomain inhibitor with different selectivity and binding properties.
Dimethyl sulfoxide: Often used as a solvent in studies involving D-Moses and L-Moses
These compounds are compared based on their binding properties, selectivity, and applications in research. D-Moses stands out due to its role as an inactive control, providing a baseline for evaluating the effects of active bromodomain inhibitors.
特性
分子式 |
C21H24N6 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1 |
InChIキー |
MSFPLTWUFWOKBX-KUHUBIRLSA-N |
異性体SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C |
正規SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


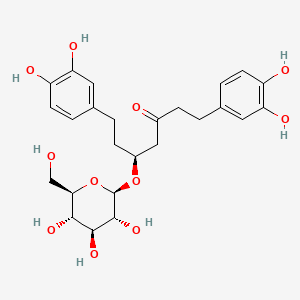
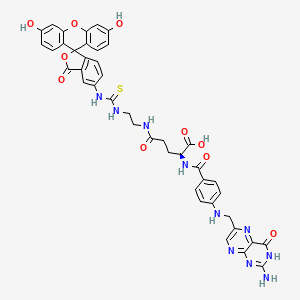
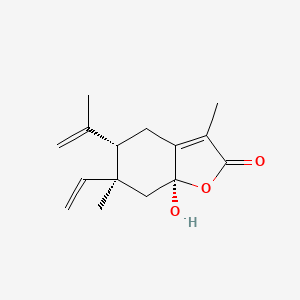



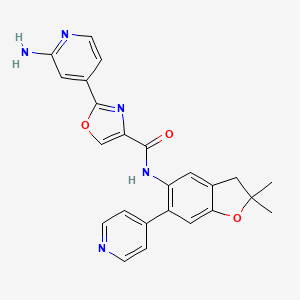
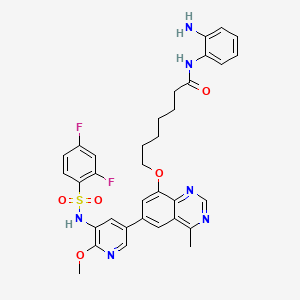
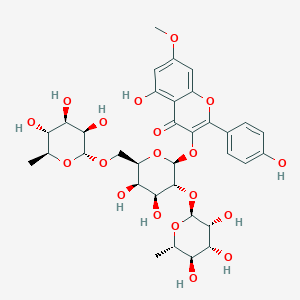
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)


